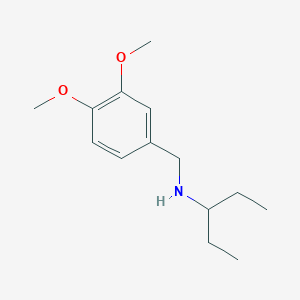

N-(3,4-dimethoxybenzyl)pentan-3-amine

Description

N-(3,4-dimethoxybenzyl)pentan-3-amine is an organic compound characterized by the presence of a 3,4-dimethoxybenzyl group attached to a pentan-3-amine backbone

Properties

Molecular Formula |

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]pentan-3-amine |

InChI |

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)14(9-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3 |

InChI Key |

GJOYJWCWLJIUIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)pentan-3-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)pentan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(3,4-dimethoxybenzyl)pentan-3-amine may exhibit various biological activities:

- Pharmacological Potential : Compounds with similar structures have shown potential pharmacological effects, such as:

- Antitumor activity

- Antiviral properties

- Neuroprotective effects

Understanding the specific mechanisms of action and therapeutic potential requires further studies.

Therapeutic Applications

- Medicinal Chemistry : this compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Neuromuscular Blocking Agents : It is identified as an intermediate for the synthesis of neuromuscular-blocking drugs, which are used in anesthesia and muscle relaxation during surgical procedures .

- Anticancer Research : The compound's structural features suggest it may be developed into anticancer agents due to its potential interactions with specific biological targets.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. Further exploration into their mechanisms revealed interactions with cellular pathways involved in apoptosis and cell cycle regulation .

- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)pentan-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxybenzyl)butan-2-amine

- N-(3,4-dimethoxybenzyl)hexan-4-amine

- N-(3,4-dimethoxybenzyl)propan-2-amine

Uniqueness

N-(3,4-dimethoxybenzyl)pentan-3-amine is unique due to its specific structural features, such as the length of the pentan-3-amine backbone and the presence of the 3,4-dimethoxybenzyl group

Biological Activity

N-(3,4-dimethoxybenzyl)pentan-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound belongs to a class of compounds known as Mannich bases, which are synthesized through the reaction of an amine with an aldehyde and a ketone. The presence of the 3,4-dimethoxybenzyl group enhances its lipophilicity and allows for better interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

- Binding Affinity : The amine group can form hydrogen bonds with target biomolecules, influencing biological activity.

- Electrostatic Interactions : The compound's structure facilitates electrostatic interactions with receptors and enzymes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines while demonstrating lower toxicity to normal cells. For instance:

- Cell Line Studies : A study demonstrated that the compound significantly inhibited the proliferation of gastric cancer cells while having minimal effects on normal gastric epithelial cells (GES-1) in MTT assays .

Antioxidant Activity

The compound has also been noted for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Preliminary findings suggest that this compound may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies

- Inhibition of Cancer Cell Growth : A study focusing on the effects of this compound on gastric cancer cells reported significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Mechanism : Research into neuroprotective agents has highlighted the potential of this compound to enhance neuronal survival under oxidative stress conditions. This effect was attributed to its ability to scavenge free radicals and modulate signaling pathways associated with cell survival .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.